Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]pyrrolidine-1-carboxylate is a complex organic compound with a molecular formula of C14H28N3O3. This compound is notable for its intricate structure, which includes a pyrrolidine ring, an amino acid derivative, and a tert-butyl ester group. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine.
Introduction of the Amino Acid Derivative: The amino acid derivative, 2-amino-3-methylbutanoic acid, is then introduced through a coupling reaction using common peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Final Coupling: The final step involves the coupling of the amino acid derivative with the pyrrolidine ring, facilitated by methylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the pyrrolidine ring and amino acid derivative.
Automated Coupling Reactions: Use of automated systems to perform coupling reactions efficiently.
Purification: Purification of the final product through crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Various nucleophiles, such as halides or amines, under controlled temperature and solvent conditions.
Major Products
Oxidation: Corresponding oxides and ketones.
Reduction: Primary and secondary amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]pyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering[][8].
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in metabolic pathways.
Pathways Involved: It modulates pathways related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-aminopyrrolidine-1-carboxylate
- Tert-butyl 2-amino-2-methylpropylcarbamate
- Tert-butyl (2R)-2-[(2S)-2-(methylcarbamoyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring and an amino acid derivative, which imparts distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C16H31N3O3 |
---|---|
Molecular Weight |
313.44 g/mol |
IUPAC Name |
tert-butyl 2-[[(2-amino-3-methylbutanoyl)-methylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)18(6)10-12-8-7-9-19(12)15(21)22-16(3,4)5/h11-13H,7-10,17H2,1-6H3 |
InChI Key |
XEFVMYBQNZHDFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1CCCN1C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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